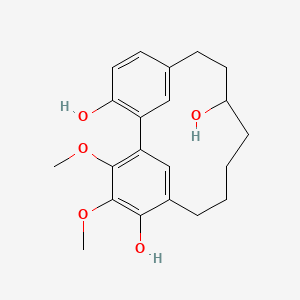

(+/-)-Myricanol

Description

16,17-Dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,15-triol is a natural product found in Morella rubra with data available.

Structure

3D Structure

Properties

IUPAC Name |

16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,15-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c1-25-20-17-12-14(19(24)21(20)26-2)5-3-4-6-15(22)9-7-13-8-10-18(23)16(17)11-13/h8,10-12,15,22-24H,3-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGBAZQAEOWGFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(CCCCC(CCC3=CC2=C(C=C3)O)O)C(=C1OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Total Synthesis of (+/-)-Myricanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Myricanol (B191915), a cyclic diarylheptanoid found in the root bark of Myrica cerifera, has garnered significant interest due to its potential therapeutic properties, including the ability to promote autophagic clearance of the tau protein, which is implicated in neurodegenerative diseases like Alzheimer's.[1][2][3] This technical guide provides an in-depth overview of a convergent total synthesis of racemic myricanol, focusing on the methodology developed by Bochicchio, Colobert, and their colleagues.[2][4] This approach successfully assembled the complex meta,meta-bridged diarylheptanoid structure in nine steps with a respectable overall yield.[2][4]

Retrosynthetic Analysis

The synthetic strategy hinges on a convergent approach, where two key fragments are synthesized separately before being joined. The retrosynthesis reveals that the challenging 12-membered macrocycle of myricanol can be formed via an intramolecular Suzuki-Miyaura coupling reaction. The linear diarylheptanoid precursor for this cyclization is envisioned to be assembled through a cross-metathesis reaction, connecting an allyl phenol (B47542) derivative with a substituted styrene (B11656) fragment.

Caption: Retrosynthetic analysis of (+/-)-Myricanol.

Forward Synthesis Pathway

The forward synthesis begins with commercially available starting materials, 2,3-dimethoxyphenol and methyl 3-(4-benzyloxyphenyl)propanoate, and proceeds through a 9-step sequence.[2][4] Key transformations include the formation of the two main fragments, their subsequent coupling via cross-metathesis, and the final macrocyclization using a Suzuki-Miyaura domino reaction.[1][2][4] The entire process culminates in an overall yield of 4.9%.[2][4]

Caption: Forward synthesis workflow for (+/-)-Myricanol.

Quantitative Data Summary

The following table summarizes the yields for the key stages of the synthesis of (+/-)-Myricanol as reported by Bochicchio et al.

| Step | Reaction | Yield (%) |

| 1-3 | Synthesis of Allyl Phenol Fragment | ~70% |

| 4-6 | Synthesis of Styrene Fragment | ~65% |

| 7 | Cross-Metathesis | ~75% |

| 8 | Suzuki-Miyaura Domino Reaction | ~40% |

| 9 | Final Deprotection/Reduction | ~90% |

| Overall | Total Synthesis | 4.9% |

Note: The yields for the multi-step fragment syntheses are approximated based on typical values for such transformations as specific step-by-step yields were not detailed in the abstract.

Experimental Protocols

Detailed methodologies for the key transformations are outlined below. These protocols are based on the procedures described in the synthesis by Bochicchio, Colobert, and their team.[2][4]

Key Experiment 1: Cross-Metathesis

The cross-metathesis reaction serves to couple the two primary fragments, forming the linear diarylheptanoid backbone.

-

Reactants: Allyl Phenol Fragment (1.0 eq), Substituted Styrene Fragment (1.2 eq).

-

Catalyst: Grubbs' second-generation catalyst (5 mol%).

-

Solvent: Dichloromethane (DCM), degassed.

-

Procedure: The allyl phenol and substituted styrene fragments are dissolved in degassed DCM. The Grubbs' catalyst is then added, and the reaction mixture is stirred under an inert atmosphere (argon or nitrogen) at reflux for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the linear diarylheptanoid precursor.

Key Experiment 2: Intramolecular Suzuki-Miyaura Domino Reaction

This is the crucial macrocyclization step, forming the 12-membered ring of the myricanol core.

-

Reactant: Linear Diarylheptanoid Precursor (1.0 eq).

-

Catalyst: Pd(PPh₃)₄ (10 mol%).

-

Base: K₂CO₃ (3.0 eq).

-

Solvent: A mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio), degassed.

-

Procedure: The linear precursor, palladium catalyst, and base are added to the degassed solvent system. The reaction is heated to reflux (approximately 80-90 °C) under an inert atmosphere for 12-18 hours. The reaction is conducted under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford the protected myricanol macrocycle.

Key Experiment 3: Final Deprotection and Reduction

The final step involves the removal of protecting groups and the reduction of a ketone to furnish the hydroxyl group of myricanol.

-

Reactant: Protected Myricanol Macrocycle (1.0 eq).

-

Reagents: For debenzylation: H₂, Pd/C (10 mol%). For ketone reduction: NaBH₄ (1.5 eq).

-

Solvent: Methanol or Ethanol.

-

Procedure: The protected myricanol is dissolved in the solvent, and Pd/C is added. The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The mixture is stirred vigorously for 4-6 hours. After the debenzylation is complete (monitored by TLC), the reaction mixture is cooled in an ice bath, and sodium borohydride (B1222165) is added portion-wise. The reaction is stirred for an additional 1-2 hours.

-

Work-up: The reaction is quenched by the slow addition of water. The catalyst is removed by filtration through Celite. The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The final product, (+/-)-Myricanol, is purified by column chromatography or recrystallization.

This guide provides a framework for the total synthesis of (+/-)-Myricanol, highlighting a modern and efficient route. Researchers undertaking this synthesis should consult the primary literature for complete characterization data and for any modifications to these generalized protocols.

References

- 1. researchgate.net [researchgate.net]

- 2. Convergent total synthesis of (±) myricanol, a cyclic natural diarylheptanoid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, Stereochemical Analysis, and Derivatization of Myricanol Provide New Probes That Promote Autophagic Tau Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Biosynthesis Pathway of Cyclic Diarylheptanoids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of cyclic diarylheptanoids, a class of plant secondary metabolites with diverse and promising biological activities. The guide details the well-established pathway of their linear precursors, the curcuminoids, and explores the current understanding of the subsequent cyclization reactions that lead to the formation of cyclic diarylheptanoids.

Introduction to Diarylheptanoids

Diarylheptanoids are characterized by a C6-C7-C6 carbon skeleton, consisting of two aromatic rings linked by a seven-carbon chain. They are broadly classified into two main groups: linear diarylheptanoids and cyclic diarylheptanoids.[1]

-

Linear Diarylheptanoids (Curcuminoids): These are open-chain compounds, with curcumin (B1669340) being the most well-known example. Curcuminoids are the yellow pigments found in turmeric (Curcuma longa) and are recognized for their antioxidant, anti-inflammatory, and potential anticancer properties.[2] The biosynthesis of curcuminoids is a well-characterized pathway involving enzymes from the phenylpropanoid and polyketide biosynthesis pathways.

-

Cyclic Diarylheptanoids: These compounds are formed through the intramolecular cyclization of linear diarylheptanoids.[3] Depending on the linkage between the two aromatic rings, they can be further categorized into biphenyls (e.g., myricanone) and biphenyl (B1667301) ethers (e.g., acerogenin A).[1] Cyclic diarylheptanoids exhibit a wide range of biological activities, including neuroprotective and anti-influenza properties.[4][5] The enzymatic mechanisms governing their cyclization are an active area of research.

Biosynthesis of Linear Diarylheptanoids (Curcuminoids)

The biosynthesis of curcuminoids begins with the general phenylpropanoid pathway, which provides the cinnamic acid-derived starter units. These are subsequently condensed with a malonyl-CoA extender unit in a process catalyzed by type III polyketide synthases.[6]

Phenylpropanoid Pathway: Synthesis of Cinnamoyl-CoA Derivatives

The initial steps of the pathway involve the conversion of the amino acid L-phenylalanine to cinnamoyl-CoA and its hydroxylated and methoxylated derivatives. This is a common pathway for the biosynthesis of a wide variety of plant secondary metabolites.

The key enzymes involved in this stage are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[7][8]

-

Cinnamate (B1238496) 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[9]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid and other hydroxycinnamic acids by ligating them to Coenzyme A, forming their respective CoA esters (e.g., p-coumaroyl-CoA, feruloyl-CoA).[9]

Further modifications to the aromatic ring, such as hydroxylation and methylation, are carried out by other enzymes like p-coumaroyl shikimate transferase (CST), p-coumaroyl 5-O-shikimate 3’-hydroxylase (CS3’H), and caffeoyl-CoA O-methyltransferase (CCoAOMT) to produce a variety of hydroxycinnamoyl-CoA esters that serve as starter units for curcuminoid synthesis.[10]

Polyketide Synthase-Mediated Chain Extension and Curcuminoid Formation

The core of the curcuminoid scaffold is assembled by the action of two specialized type III polyketide synthases (PKSs) in Curcuma longa: Diketide-CoA Synthase (DCS) and Curcuminoid Synthase (CURS).[6]

-

Diketide-CoA Synthase (DCS): This enzyme catalyzes the condensation of a hydroxycinnamoyl-CoA starter unit (e.g., feruloyl-CoA or p-coumaroyl-CoA) with one molecule of malonyl-CoA to form a diketide-CoA intermediate (e.g., feruloyldiketide-CoA).[6][11]

-

Curcuminoid Synthase (CURS): CURS then catalyzes the condensation of a second hydroxycinnamoyl-CoA molecule with the diketide-CoA intermediate produced by DCS. This reaction involves a decarboxylation and results in the formation of the diarylheptanoid backbone.[6][12] In Curcuma longa, there are three isoforms of CURS (CURS1, CURS2, and CURS3) with different substrate specificities, leading to the production of a mixture of curcumin, demethoxycurcumin, and bisdemethoxycurcumin.[13]

The overall biosynthetic pathway for curcuminoids is depicted in the following diagram:

Figure 1: Biosynthesis pathway of Curcumin, a linear diarylheptanoid.

Quantitative Data on Biosynthetic Enzymes

The following tables summarize the available kinetic data for the key enzymes involved in curcuminoid biosynthesis. It is important to note that the data are from different plant species, as a complete kinetic characterization from a single diarylheptanoid-producing plant is not available in the literature.

Table 1: Kinetic Parameters of Phenylpropanoid Pathway Enzymes

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| PAL1 | Arabidopsis thaliana | L-Phenylalanine | 71 | 1.8 | [14] |

| PAL2 | Arabidopsis thaliana | L-Phenylalanine | 64 | 2.5 | [14] |

| PAL4 | Arabidopsis thaliana | L-Phenylalanine | 68 | 1.9 | [14] |

| C4H | Helianthus tuberosus | Cinnamic acid | 5 | 1.6 | [15] |

| 4CL1 | Arabidopsis thaliana | 4-Coumaric acid | 8 | 1.03 | [16] |

| 4CL2 | Arabidopsis thaliana | 4-Coumaric acid | 12 | 1.25 | [16] |

Table 2: Kinetic Parameters of Curcuminoid Biosynthesis Enzymes from Curcuma longa

| Enzyme | Substrate(s) | S0.5 (µM) | kcat (s-1) | Hill Coefficient (n) | Reference |

| DCS | Feruloyl-CoA | 46 | 0.02 | 1.8 | [17] |

| CURS1 | Feruloyldiketide-CoA | - | - | - | [6] |

| CURS2 | Feruloyldiketide-CoA | - | - | - | [6] |

| CURS3 | Feruloyldiketide-CoA | - | - | - | [6] |

Note: Detailed kinetic parameters for CURS isoforms are not fully available. The reaction mechanism is complex, and the diketide-CoA intermediate is not released from the enzyme complex in vivo.

Biosynthesis of Cyclic Diarylheptanoids

The formation of cyclic diarylheptanoids is believed to occur through the intramolecular cyclization of their linear precursors.[3] This cyclization is thought to be an oxidative coupling reaction, which can lead to the formation of either a C-C bond (biphenyls) or a C-O-C bond (biphenyl ethers).[3]

Proposed Cyclization Mechanisms

Feeding experiments with isotopically labeled precursors have provided evidence for the origin of the carbon skeleton of cyclic diarylheptanoids from linear diarylheptanoid precursors. For instance, studies on the biosynthesis of acerogenin A, a diphenyl ether type cyclic diarylheptanoid, have shown that it is derived from two cinnamate units and one malonate unit, consistent with a linear diarylheptanoid intermediate.[10]

The cyclization is proposed to proceed via the formation of radical intermediates on the phenolic rings of the linear diarylheptanoid, followed by intramolecular coupling. The regioselectivity of this coupling would determine whether a biphenyl or a biphenyl ether linkage is formed.

Figure 2: Proposed mechanism for the formation of cyclic diarylheptanoids.

Potential Enzymes Involved in Cyclization

While the specific enzymes responsible for the cyclization of linear diarylheptanoids in vivo have not been definitively identified, oxidative enzymes such as laccases and peroxidases are considered strong candidates due to their ability to catalyze the oxidation of phenols.[6][18]

-

Laccases (EC 1.10.3.2): These are multi-copper oxidases that can oxidize a wide range of phenolic substrates, generating radical intermediates that can subsequently undergo coupling reactions.[10][18] Laccases have been shown to catalyze the oxidative cleavage of curcumin, indicating their potential to act on diarylheptanoid structures.[6]

-

Peroxidases (EC 1.11.1.x): These enzymes also catalyze the oxidation of phenolic compounds in the presence of hydrogen peroxide. They are known to be involved in various polymerization and cyclization reactions in plant secondary metabolism.

Further research is needed to isolate and characterize the specific enzymes that catalyze the cyclization of linear diarylheptanoids to their cyclic counterparts in different plant species.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of diarylheptanoid biosynthesis.

Cloning and Expression of Biosynthetic Enzymes

The genes encoding the biosynthetic enzymes are typically cloned from cDNA libraries of the source plant. A general workflow for cloning and expression is as follows:

Figure 3: General workflow for cloning and expression of biosynthetic enzymes.

Detailed Protocol for Gene Cloning and Expression: A detailed, step-by-step protocol for cloning and expressing a specific diarylheptanoid biosynthetic enzyme would be highly dependent on the gene of interest, the chosen expression vector, and the host system. General protocols for molecular cloning are widely available and can be adapted.[14][19][20] The process typically involves:

-

Total RNA isolation from the plant tissue where the gene is expressed.

-

First-strand cDNA synthesis using reverse transcriptase.

-

PCR amplification of the target gene using gene-specific primers designed based on known sequences.

-

Cloning of the PCR product into a suitable expression vector (e.g., pET vectors for E. coli expression). This often involves restriction enzyme digestion and ligation.

-

Transformation of the expression construct into a suitable host strain (e.g., E. coli BL21(DE3)).

-

Induction of protein expression , for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Purification of the recombinant protein , typically using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

Enzyme Assays

4.2.1. 4-Coumarate:CoA Ligase (4CL) Activity Assay

The activity of 4CL can be determined spectrophotometrically by monitoring the formation of the CoA thioester product.

-

Principle: The formation of p-coumaroyl-CoA from p-coumaric acid, ATP, and CoA is monitored by measuring the increase in absorbance at 333 nm, which is characteristic of the thioester bond.[10]

-

Reaction Mixture: A typical reaction mixture contains Tris-HCl buffer (pH 7.5), ATP, MgCl₂, CoA, p-coumaric acid, and the enzyme extract.

-

Procedure:

-

Prepare a reaction mixture containing all components except CoA.

-

Initiate the reaction by adding CoA.

-

Monitor the increase in absorbance at 333 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the molar extinction coefficient of p-coumaroyl-CoA.

-

4.2.2. Coupled Assay for DCS and CURS Activity

The activity of DCS and CURS can be measured in a coupled assay that reconstitutes the final steps of curcuminoid biosynthesis.[21]

-

Principle: The production of curcuminoids from a hydroxycinnamoyl-CoA, malonyl-CoA, and the two enzymes is monitored by HPLC.

-

Reaction Mixture: The reaction mixture typically contains potassium phosphate (B84403) buffer (pH 7.0), a hydroxycinnamoyl-CoA (e.g., feruloyl-CoA), malonyl-CoA, and purified DCS and CURS enzymes.

-

Procedure:

-

Incubate the reaction mixture at a specific temperature (e.g., 30°C).

-

Stop the reaction at different time points by adding acid (e.g., HCl).

-

Extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the extracted products by HPLC to quantify the amount of curcuminoid formed.

-

Metabolite Analysis by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the identification and quantification of diarylheptanoids in complex mixtures.[22][23][24]

-

Sample Preparation: Plant material is typically extracted with a suitable solvent such as methanol (B129727) or ethyl acetate. The extract is then filtered and diluted before injection into the HPLC system.[5]

-

Chromatographic Separation: A reversed-phase C18 column is commonly used to separate the diarylheptanoids. A gradient elution with a mobile phase consisting of water and acetonitrile, often with the addition of a small amount of acid (e.g., formic acid), is employed.[25]

-

Mass Spectrometric Detection: The eluting compounds are ionized using an electrospray ionization (ESI) source and detected by a mass spectrometer. For quantitative analysis, multiple reaction monitoring (MRM) mode is used, where specific precursor-to-product ion transitions for each analyte are monitored for high selectivity and sensitivity.[26]

Table 3: Example HPLC-MS/MS Parameters for Curcuminoid Analysis

| Parameter | Value |

| HPLC System | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 10-90% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS/MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | |

| Curcumin | 369.1 -> 177.1 |

| Demethoxycurcumin | 339.1 -> 147.1 |

| Bisdemethoxycurcumin | 309.1 -> 117.1 |

Conclusion and Future Perspectives

The biosynthesis of linear diarylheptanoids is well understood, with the key enzymes and their functions largely elucidated. This knowledge has enabled the heterologous production of curcuminoids in microbial systems. However, the biosynthesis of cyclic diarylheptanoids remains an exciting frontier in plant biochemistry. The identification and characterization of the enzymes responsible for the cyclization of linear diarylheptanoids will be a key step in understanding the diversity of this important class of natural products and will open up new possibilities for their biotechnological production. Future research in this area will likely focus on:

-

Identification of Diarylheptanoid Cyclases: Employing transcriptomics and proteomics approaches in plants rich in cyclic diarylheptanoids to identify candidate genes encoding oxidative enzymes.

-

Biochemical Characterization of Cyclases: In vitro reconstitution of the cyclization reaction using purified recombinant enzymes and linear diarylheptanoid substrates to confirm their function and elucidate their catalytic mechanisms.

-

Metabolic Engineering for Cyclic Diarylheptanoid Production: Utilizing the knowledge of the complete biosynthetic pathway to engineer microorganisms or plants for the sustainable production of specific cyclic diarylheptanoids with high therapeutic potential.

This guide provides a solid foundation for researchers and professionals in the field, summarizing the current state of knowledge and highlighting the exciting research opportunities that lie ahead in unraveling the complete biosynthetic pathway of cyclic diarylheptanoids.

References

- 1. Characterization of recombinant plant cinnamate 4-hydroxylase produced in yeast. Kinetic and spectral properties of the major plant P450 of the phenylpropanoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. Structure and Function of the Cytochrome P450 Monooxygenase Cinnamate 4-hydroxylase from Sorghum bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Curcumin synthase - Wikipedia [en.wikipedia.org]

- 13. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Regulation and Functional Expression of Cinnamate 4-Hydroxylase from Parsley - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Laccase-mediated synthesis of bioactive natural products and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Heterologous Production of Curcuminoids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Laccase catalysis for the synthesis of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]

- 20. Traditional Cloning Basics | Thermo Fisher Scientific - US [thermofisher.com]

- 21. Curcuminoid Biosynthesis by Two Type III Polyketide Synthases in the Herb Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pure.mpg.de [pure.mpg.de]

- 23. Use of liquid chromatography-electrospray ionization tandem mass spectrometry to identify diarylheptanoids in turmeric (Curcuma longa L.) rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. scispace.com [scispace.com]

- 26. researchgate.net [researchgate.net]

The Pharmacological Activities of Myricanol: A Technical Guide for Researchers

Introduction: Myricanol (B191915), a cyclic diarylheptanoid predominantly isolated from the bark of Myrica species, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the multifaceted therapeutic potential of myricanol, focusing on its anticancer, neuroprotective, metabolic, and anti-inflammatory properties. Detailed experimental methodologies and elucidated signaling pathways are presented to support further research and drug development endeavors.

Anticancer Activities

Myricanol exhibits significant growth-inhibitory and pro-apoptotic effects across various cancer cell lines. Its anticancer activity is primarily attributed to the induction of apoptosis through the modulation of key regulatory proteins.

Quantitative Data: In Vitro Cytotoxicity

Myricanol has demonstrated dose-dependent cytotoxicity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below.

| Cell Line | Cancer Type | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |

| A549 | Human Lung Adenocarcinoma | 4.85 | ~13.5 | [1] |

| MCF-7 | Human Breast Adenocarcinoma | - | ~20 | [2] |

| MiaPaCa-2 | Human Pancreatic Cancer | - | - | [2] |

| HCT 116 | Human Colorectal Carcinoma | - | - | [2] |

Note: IC50 values for MiaPaCa-2 and HCT 116 were not explicitly quantified in the provided search results but anticancer activity was observed.

Mechanism of Action: Induction of Apoptosis

Myricanol triggers apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the activation of the caspase cascade.

Caption: Myricanol induces apoptosis by upregulating Bax and downregulating Bcl-2, leading to caspase activation.

Neuroprotective Effects

Myricanol demonstrates significant neuroprotective properties against oxidative stress-induced neuronal cell death, a key pathological feature in various neurodegenerative diseases.

Quantitative Data: Neuroprotection Against Oxidative Stress

Myricanol has been shown to protect neuronal cells from damage induced by agents like hydrogen peroxide (H₂O₂) and glutamate.

| Cell Line | Insult | Myricanol Concentration | Outcome | Reference |

| N2a | H₂O₂ (100 µM) | 0.84 mM | ~80% increase in cell viability | |

| N2a | H₂O₂ (100 µM) | 0.84 mM | ~40% reduction in intracellular ROS | |

| N2a | H₂O₂ (100 µM) | 0.84 mM | Intracellular Ca²⁺ reduced to 777.81 nM (from 3045.51 nM) | |

| PC12 | Glutamate | 5 µM (Myricanol 11-sulfate) | Cell viability of 72.05 ± 2.09% | [3] |

Mechanism of Action: Attenuation of Oxidative Stress

The neuroprotective effects of myricanol are mediated through its ability to scavenge reactive oxygen species (ROS) and reduce intracellular calcium influx, thereby mitigating oxidative damage to neuronal cells.[4]

Caption: Experimental workflow for evaluating the neuroprotective effects of myricanol against oxidative stress.

Metabolic Regulation

Myricanol has emerged as a potential therapeutic agent for metabolic disorders such as obesity and insulin (B600854) resistance. It exerts its effects by modulating key metabolic signaling pathways, particularly the AMP-activated protein kinase (AMPK) pathway.

Quantitative Data: Effects on Metabolic Parameters

In cellular models of insulin resistance, myricanol has been shown to improve glucose uptake and mitochondrial function.

| Cell Line | Condition | Myricanol Concentration | Outcome | Reference |

| C2C12 myotubes | Palmitic Acid-induced insulin resistance | 5 µM | 35.5% increase in insulin-stimulated glucose uptake | [5] |

| C2C12 myotubes | Dexamethasone-induced atrophy | 10 µM | ATP production increased from 3.83 to 5.84 nM/mg protein | [6] |

| C2C12 myotubes | Dexamethasone-induced atrophy | 10 µM | Mitochondrial content increased from 68.12% to 116.38% | [6] |

| C2C12 myotubes | Dexamethasone-induced atrophy | 10 µM | Mitochondrial oxygen consumption increased from 166.59 to 223.77 pmol/min | [6] |

Mechanism of Action: Activation of AMPK and SIRT1 Signaling

Myricanol enhances mitochondrial biogenesis and function through the activation of AMPK.[5] This leads to reduced lipid accumulation and improved insulin sensitivity. Additionally, myricanol activates Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and stress responses, which contributes to its beneficial metabolic effects.[6]

Caption: Myricanol activates AMPK and SIRT1, leading to improved mitochondrial function and metabolic health.

Anti-inflammatory and Other Activities

Myricanol possesses anti-inflammatory properties and has also been shown to inhibit signaling pathways involved in cardiovascular diseases.

Quantitative Data: Anti-inflammatory Effects

Myricanol has been shown to inhibit the production of inflammatory mediators in macrophages.

| Cell Line | Stimulant | Myricanol Concentration | Outcome | Reference |

| RAW 264.7 | LPS | 7.5 µM | IC50 for NO production inhibition | [7] |

Mechanism of Action: Inhibition of PDGFR-β and NF-κB Signaling

Myricanol can suppress the proliferation and migration of vascular smooth muscle cells (VSMCs) by inhibiting the phosphorylation of Platelet-Derived Growth Factor Receptor-β (PDGFR-β) and its downstream signaling molecules, including MAPKs.[8] It also inhibits the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor in inflammatory responses.[8]

Caption: Myricanol inhibits VSMC proliferation and inflammation by blocking PDGFR-β and NF-κB signaling.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of myricanol's pharmacological activities.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Overview:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with various concentrations of myricanol for a specified duration.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs. These labeled ends can then be visualized by fluorescence or light microscopy.

-

Protocol Overview (for tissue sections):

-

Deparaffinize and rehydrate tissue sections.

-

Perform antigen retrieval if necessary.

-

Permeabilize the tissue with Proteinase K.

-

Incubate the sections with the TUNEL reaction mixture containing TdT and labeled dUTPs.

-

For fluorescence detection, mount with a DAPI-containing medium and visualize under a fluorescence microscope. For chromogenic detection, use a converter-POD and a substrate like DAB, then counterstain and visualize under a light microscope.

-

Western Blot for Protein Expression Analysis

Western blotting is a technique used to detect and quantify specific proteins in a sample.

-

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

Protocol Overview:

-

Prepare total protein lysates from cells or tissues treated with or without myricanol.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Seahorse XF Cell Energy Phenotype Test

This assay measures the two major energy-producing pathways in cells: mitochondrial respiration and glycolysis.

-

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in real-time. OCR is an indicator of mitochondrial respiration, while ECAR is an indicator of glycolysis.

-

Protocol Overview:

-

Seed cells in a Seahorse XF cell culture microplate.

-

Hydrate the sensor cartridge overnight.

-

On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with pyruvate, glutamine, and glucose.

-

Load the sensor cartridge with compounds that modulate mitochondrial function (e.g., oligomycin (B223565) and FCCP).

-

Run the assay on the Seahorse XF Analyzer to measure baseline and stressed OCR and ECAR.

-

References

- 1. Myricanol rescues dexamethasone-induced muscle dysfunction via a sirtuin 1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Myricanol modulates skeletal muscle–adipose tissue crosstalk to alleviate high‐fat diet‐induced obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Myricanol rescues dexamethasone‐induced muscle dysfunction via a sirtuin 1‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of Anti-inflammatory Activity of 3-Acetylmyricadiol in LPSStimulated Raw 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Myricanol Inhibits Platelet Derived Growth Factor-BB-Induced Vascular Smooth Muscle Cells Proliferation and Migration in vitro and Intimal Hyperplasia in vivo by Targeting the Platelet-Derived Growth Factor Receptor-β and NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Mechanism of (+/-)-Myricanol in Neurodegenerative Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+/-)-Myricanol, a diarylheptanoid found in the root bark of Myrica species, has emerged as a promising natural compound for the treatment of neurodegenerative diseases, particularly tauopathies such as Alzheimer's disease. This technical guide delineates the core mechanism of action of myricanol (B191915), focusing on its stereospecific activity, its role in promoting the autophagic clearance of tau protein, and its antioxidant properties. This document provides a comprehensive overview of the current understanding of myricanol's neuroprotective effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Stereospecific Induction of Autophagic Tau Clearance

The neuroprotective effects of myricanol are primarily attributed to its ability to reduce the levels of the microtubule-associated protein tau, which pathologically aggregates in a class of neurodegenerative disorders known as tauopathies.[1][2] Research has demonstrated that the biological activity of myricanol is stereospecific, with the (-)-aS,11R-myricanol enantiomer being the active compound responsible for inducing tau degradation.[2] In contrast, the (+)-aR,11S-myricanol enantiomer shows significantly less activity.[2]

The primary mechanism by which (-)-aS,11R-myricanol reduces tau levels is through the induction of autophagy , a cellular process responsible for the degradation of dysfunctional or unnecessary cellular components, including aggregated proteins.[2] This is a significant finding, as enhancing the clearance of pathological tau is a key therapeutic strategy for tauopathies.

Proposed Signaling Pathways

While the precise upstream signaling cascade initiated by (-)-aS,11R-myricanol to induce autophagy is still under investigation, the available evidence points towards the modulation of key cellular energy and stress-sensing pathways, namely the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathways, which are known to regulate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central inhibitor of autophagy.

-

AMPK Activation: AMPK is a crucial energy sensor that, when activated under conditions of low cellular energy, promotes catabolic processes like autophagy to restore energy homeostasis. It is plausible that myricanol activates AMPK, which in turn inhibits mTORC1, thereby de-repressing autophagy.

-

SIRT1 Activation: SIRT1, an NAD+-dependent deacetylase, is another key regulator of autophagy. It can activate autophagy directly by deacetylating autophagy-related proteins or indirectly by activating AMPK.

-

mTOR Inhibition: The mTORC1 complex is a major negative regulator of autophagy. Its inhibition is a key step in the initiation of the autophagic process. By activating AMPK and/or SIRT1, myricanol likely leads to the inhibition of mTORC1, triggering the downstream autophagy cascade.

References

- 1. The Diarylheptanoid (+)-aR,11S-Myricanol and Two Flavones from Bayberry (Myrica cerifera) Destabilize the Microtubule Associated Protein Tau - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, stereochemical analysis, and derivatization of myricanol provide new probes that promote autophagic tau clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Deep Dive: A Technical Guide to the Structural Elucidation of (+/-)-Myricanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the racemic form of Myricanol, a diarylheptanoid of significant interest for its potential therapeutic properties. The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance data, offering insights into its structural characterization. This document also outlines the experimental protocols for acquiring such data and visualizes the key signaling pathways influenced by this compound.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular formula of (+/-)-Myricanol as C₂₁H₂₆O₅.[1] The precise mass-to-charge ratio (m/z) obtained is a critical piece of data for verifying the elemental composition of the molecule.

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 359.1853 | 358.1780 |

Infrared (IR) Spectroscopy

Specific infrared absorption data for (+/-)-Myricanol is not extensively detailed in the reviewed literature. However, analysis of related compounds and general spectroscopic principles suggest the presence of key functional groups. The IR spectrum is expected to show characteristic absorption bands corresponding to hydroxyl (O-H), aromatic (C-H and C=C), and aliphatic (C-H) groups, as well as C-O bonds of the methoxy (B1213986) and hydroxyl functionalities. For reference, the closely related compound myricanone (B154751) exhibits characteristic IR absorptions that would be largely mirrored in Myricanol, with the addition of a prominent O-H stretching band for the secondary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural backbone of (+/-)-Myricanol has been extensively elucidated using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques.[1][2] The chemical shifts and coupling constants provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

¹H NMR Data

The proton NMR spectrum reveals signals corresponding to aromatic protons, methoxy groups, a carbinol proton, and the protons of the seven-carbon aliphatic chain.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-19 | 6.91 | s | |

| H-18 | 7.18 | d | 2 |

| H-16 | 6.90 | d | 8 |

| H-15 | 7.09 | dd | 2, 8 |

| -OCH₃ | 3.88, 3.99 | s | |

| H-11 | 4.10 | t | 9.7 |

| Phenolic OH | 5.88, 7.66 | s |

¹³C NMR Data

The carbon-13 NMR spectrum, often analyzed with the aid of DEPT experiments, confirms the presence of 21 carbon atoms, including aromatic carbons, methoxy carbons, a carbinol carbon, and aliphatic carbons.

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 135.2 |

| C-2 | 111.8 |

| C-3 | 155.8 |

| C-4 | 115.7 |

| C-5 | 145.4 |

| C-6 | 132.5 |

| C-7 | 35.8 |

| C-8 | 25.9 |

| C-9 | 31.9 |

| C-10 | 36.4 |

| C-11 | 72.4 |

| C-12 | 36.1 |

| C-13 | 30.7 |

| C-14 | 138.1 |

| C-15 | 129.0 |

| C-16 | 114.3 |

| C-17 | 154.2 |

| C-18 | 121.5 |

| C-19 | 112.9 |

| -OCH₃ | 55.9, 56.1 |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate structural elucidation of natural products like (+/-)-Myricanol.

NMR Spectroscopy

-

Sample Preparation: Samples are typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), to a concentration of 5-10 mg/mL.

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Standard acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled sequence is used to simplify the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are employed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: COSY (Correlation Spectroscopy) experiments are used to establish ¹H-¹H spin-spin couplings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to determine one-bond and multiple-bond correlations between protons and carbons, respectively.[2]

Mass Spectrometry

-

Instrumentation: High-resolution mass spectra are typically acquired on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

-

Ionization: Electrospray ionization (ESI) is a common technique for analyzing polar molecules like Myricanol.

-

Data Acquisition: Data is collected in positive or negative ion mode to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively.

Infrared Spectroscopy

-

Sample Preparation: Solid samples are often prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹, with multiple scans averaged to improve the signal-to-noise ratio.

Biological Activity and Signaling Pathways

Myricanol has been shown to modulate several key signaling pathways, making it a compound of interest for neurodegenerative diseases and cancer research.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a natural product like Myricanol involves a series of steps from sample preparation to data interpretation.

Myricanol's Impact on Tau Protein

Myricanol has been identified as a potent modulator of the microtubule-associated protein Tau.[1][3] Aberrant Tau accumulation is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. Myricanol is suggested to promote the clearance of Tau, potentially through autophagic mechanisms.

References

The Therapeutic Potential of Myricanol: A Comprehensive Technical Review

Abstract

Myricanol (B191915), a cyclic diarylheptanoid predominantly isolated from the bark of Myrica rubra, has emerged as a promising natural compound with a wide spectrum of therapeutic properties. This technical guide synthesizes the current scientific literature on Myricanol, detailing its anti-cancer, anti-inflammatory, neuroprotective, and muscle-protective effects. We present a comprehensive overview of its mechanisms of action, supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visual representations of the key signaling pathways involved. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the clinical potential of Myricanol.

Introduction

Myricanol is a key bioactive constituent of Myrica rubra (also known as Chinese bayberry), a plant with a long history of use in traditional folk medicine for treating various ailments.[1][2] Structurally, it is a diarylheptanoid, a class of compounds known for their diverse biological activities.[2][3] Modern scientific investigation has begun to unravel the molecular mechanisms underlying the therapeutic effects of Myricanol, revealing its potential in oncology, cardiovascular disease, neurodegenerative disorders, and muscle wasting conditions.[3][4][5] This review consolidates the existing research to provide a detailed technical guide on its therapeutic promise.

Anti-Cancer Activity

Myricanol has demonstrated significant anti-cancer properties in various cancer cell lines, primarily through the induction of apoptosis and inhibition of cell proliferation.[1][6][7]

Quantitative Data on Anti-Cancer Effects

The cytotoxic and pro-apoptotic effects of Myricanol have been quantified in several studies, with data summarized in the tables below.

Table 1: In Vitro Cytotoxicity of Myricanol and its Derivatives

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| Myricanol | A549 (Lung Adenocarcinoma) | Tritiated Thymidine Assay | 4.85 µg/ml | [1] |

| Myricanol | HepG2 (Hepatoma) | MTT Assay | 28 µg/mL | [7] |

| Myricanol | C2C12 (Myotubes) | Cytotoxicity Assay | 104.12 ± 2.66 μM | [4] |

| Myricanol-9-acetate | MCF-7 (Breast Cancer) | MTT Assay | 20 μM | [8] |

| Myricanol | MCF-7 (Breast Cancer) | MTT Assay | 42 μM | [8] |

Table 2: In Vivo Anti-Tumor Efficacy of Myricanol in A549 Xenograft Model

| Treatment Group | Dose | Tumor Weight Reduction | Apoptotic Cell Increase | Reference |

| Myricanol | 20 mg/kg | Significant | Significant (p < 0.01 to 0.001) | [6][9] |

| Myricanol | 40 mg/kg | Significant (dose-dependent) | Significant (p < 0.01 to 0.001) | [6][9] |

Signaling Pathways in Cancer

Myricanol's anti-cancer activity is mediated through the modulation of key signaling pathways involved in apoptosis and cell survival.

Myricanol induces apoptosis by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of Bax and downregulates the expression of Bcl-2, leading to an increased Bax/Bcl-2 ratio.[1][6] This disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[1][7]

In some cancer cell lines, such as HL-60, a derivative of myricanol has been shown to upregulate the expression of Fas and FasL, suggesting an involvement of the extrinsic apoptosis pathway.[2]

Myricanol has been observed to downregulate the expression of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF), key regulators of angiogenesis.[6] It also downregulates survivin, an inhibitor of apoptosis protein that is also involved in cell division and metastasis.[6]

Experimental Protocols

-

Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of Myricanol or vehicle control for a defined period (e.g., 24, 48 hours).

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[7][8]

-

Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk) and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3) overnight at 4°C.

-

Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][3]

-

Cell Implantation: Human cancer cells (e.g., A549) are subcutaneously injected into nude mice.

-

Treatment: Once tumors reach a certain volume, mice are randomly assigned to treatment groups and administered Myricanol (e.g., 20 or 40 mg/kg body weight) or vehicle control via intraperitoneal injection for a specified duration.[9]

-

Tumor Measurement: Tumor volume and body weight are measured regularly.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for immunohistochemistry (IHC) and TUNEL assay to assess protein expression and apoptosis, respectively.[6][9]

Cardiovascular Protective Effects

Myricanol has shown potential in mitigating cardiovascular diseases by inhibiting the abnormal proliferation and migration of vascular smooth muscle cells (VSMCs), a key event in atherosclerosis and restenosis.[3]

Signaling Pathways in VSMC Proliferation and Migration

Myricanol exerts its effects on VSMCs by targeting the Platelet-Derived Growth Factor Receptor-β (PDGFRβ) and NF-κB signaling pathways.

Experimental Protocols

-

Cell Culture and Starvation: VSMCs are cultured and then starved to synchronize the cell cycle.

-

Treatment: Cells are pre-treated with Myricanol for 30 minutes, followed by stimulation with PDGF-BB (e.g., 30 ng/ml) for 12 hours.

-

EdU Labeling: 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is added to the culture medium for 2 hours to label proliferating cells.

-

Staining and Imaging: Cells are fixed, permeabilized, and stained for EdU. Images are captured using fluorescence microscopy.[3]

-

Surgical Procedure: The left common carotid artery of male C57BL/6 mice is ligated to induce intimal hyperplasia.

-

Treatment: Mice are treated with daily intraperitoneal injections of Myricanol (e.g., 5 mg/kg/day) or vehicle for 14 days.

-

Histological Analysis: After 14 days, the carotid arteries are excised, sectioned, and stained (e.g., with Hematoxylin and Eosin) to measure the intima-media thickness and assess the degree of hyperplasia.[3]

Neuroprotective Effects

Myricanol has demonstrated neuroprotective properties, suggesting its potential in the management of neurodegenerative diseases.[5][10]

Mechanisms of Neuroprotection

Myricanol's neuroprotective effects are attributed to its ability to reduce oxidative stress and modulate tau protein levels. It has been shown to neutralize reactive oxygen species (ROS) and decrease intracellular calcium influx in neuronal cells exposed to oxidative insults.[5][11] Furthermore, Myricanol and its derivatives can reduce the levels of hyperphosphorylated tau protein, a hallmark of Alzheimer's disease and other tauopathies.[10][12]

Experimental Protocols

-

Cell Culture: N2a mouse neuroblastoma cells are cultured in appropriate media.

-

Pre-treatment: Cells are pre-treated with various concentrations of Myricanol.

-

Oxidative Stress Induction: Cells are exposed to hydrogen peroxide (H2O2) to induce oxidative stress and cell death.

-

Viability Assessment: Cell viability is measured using the MTT assay.[5][11]

Muscle Protective and Anti-Sarcopenic Effects

Recent studies have highlighted the potential of Myricanol in combating muscle wasting and dysfunction, particularly in the context of sarcopenia and dexamethasone-induced muscle atrophy.[4][13][14]

Signaling Pathways in Muscle Protection

Myricanol's protective effects on skeletal muscle are mediated through the activation of Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and stress resistance.

Quantitative Data on Muscle Protective Effects

Table 3: Effects of Myricanol on Dexamethasone-Induced Muscle Atrophy in C57BL/6 Mice

| Parameter | Dexamethasone-treated | Dexamethasone (B1670325) + Myricanol (5 mg/kg) | P-value | Reference |

| Grip Strength (g) | 70.90 ± 4.59 | 120.58 ± 7.93 | < 0.01 | [4][13] |

| Swimming Exhaustive Time (s) | 48.80 ± 11.43 | 83.75 ± 15.19 | < 0.01 | [4][13] |

| Quadriceps Muscle/Body Weight (%) | 1.18 ± 0.06 | 1.36 ± 0.02 | - | [4][13] |

| Gastrocnemius Muscle/Body Weight (%) | 0.78 ± 0.05 | 0.87 ± 0.08 | - | [4][13] |

Experimental Protocols

-

Animal Model: C57BL/6 mice are treated with dexamethasone to induce muscle wasting.

-

Treatment: A cohort of mice receives co-treatment with Myricanol (e.g., 5 mg/kg).

-

Functional Assessment: Muscle function is assessed through grip strength tests and forced swimming tests.

-

Tissue Analysis: At the end of the study, muscles (e.g., quadriceps, gastrocnemius) are dissected, weighed, and analyzed for protein expression of muscle atrophy markers (e.g., Atrogin-1, MuRF1) and mitochondrial biogenesis markers.[4][13]

Conclusion and Future Directions

Myricanol has demonstrated significant therapeutic potential across a range of preclinical models, targeting fundamental cellular processes such as apoptosis, proliferation, inflammation, and metabolic regulation. Its multifaceted mechanism of action makes it an attractive candidate for further drug development. Future research should focus on a deeper understanding of its pharmacokinetic and pharmacodynamic properties, as well as its safety profile in more advanced preclinical models. The optimization of Myricanol derivatives to enhance potency and bioavailability could also be a fruitful area of investigation. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients.

References

- 1. Growth-inhibiting and apoptosis-inducing activities of Myricanol from the bark of Myrica rubra in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Myricanol Inhibits Platelet Derived Growth Factor-BB-Induced Vascular Smooth Muscle Cells Proliferation and Migration in vitro and Intimal Hyperplasia in vivo by Targeting the Platelet-Derived Growth Factor Receptor-β and NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myricanol rescues dexamethasone‐induced muscle dysfunction via a sirtuin 1‐dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Myricanol induces apoptotic cell death and anti-tumor activity in non-small cell lung carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Technology - Myricanol Derivatives and Uses Thereof for the Treatment of Neurodegenerative Diseases [usf.technologypublisher.com]

- 11. Study on Chemical Profile and Neuroprotective Activity of Myrica rubra Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The diarylheptanoid (+)-aR,11S-myricanol and two flavones from bayberry (Myrica cerifera) destabilize the microtubule-associated protein tau - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Myricanol rescues dexamethasone-induced muscle dysfunction via a sirtuin 1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Myricanol prevents aging-related sarcopenia by rescuing mitochondrial dysfunction via targeting peroxiredoxin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Pharmacological History of Myricanol: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Myricanol (B191915), a cyclic diarylheptanoid, is a prominent bioactive natural product isolated from various species of the Myrica genus. First identified in 1970 from the bark of Myrica nagi, this compound has since been the subject of extensive phytochemical and pharmacological investigation. Its unique [7.0]metacyclophane structure has intrigued chemists, while its diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects, have positioned it as a promising lead compound in drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to myricanol. It includes detailed methodologies for its isolation and characterization, a summary of its known biological targets and signaling pathways, and a compilation of quantitative data to support further research and development.

Introduction

The genus Myrica, commonly known as bayberry or wax myrtle, comprises a group of flowering plants that have been utilized in traditional medicine across various cultures for centuries. Phytochemical investigations into these plants have led to the isolation of a diverse array of secondary metabolites, including flavonoids, tannins, and terpenoids. Among these, the cyclic diarylheptanoids represent a structurally unique class of compounds, with myricanol being one of its most studied members. This document serves as an in-depth technical resource on the discovery and scientific history of myricanol, with a focus on its isolation from Myrica species and its elucidated biological activities.

Discovery and Initial Characterization

Myricanol was first isolated from the stem bark of the Indian plant Myrica nagi in 1970 by M. J. Begley and D. A. Whiting.[1] Their initial investigation into the constituents of this plant led to the identification of this novel cyclic diarylheptanoid. The structure of myricanol was elucidated through a combination of spectroscopic techniques and confirmed by X-ray crystallography of its 16-bromo derivative.[1] This seminal work laid the foundation for all subsequent research on myricanol and other related diarylheptanoids from Myrica species.

Chemical Structure and Properties

Myricanol is a [7.0]metacyclophane, characterized by two aromatic rings bridged by a seven-carbon chain. The systematic IUPAC name for the most common enantiomer is (+)-aR,11S-myricanol. Its chemical formula is C₂₁H₂₆O₅, with a molar mass of 358.43 g/mol .

Spectroscopic Data

The structural elucidation of myricanol has been extensively supported by various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data for (±)-Myricanol. [2][3]

| Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) |

| H-1 | 6.65 | d | 2.0 |

| H-3 | 6.59 | d | 2.0 |

| H-7a | 2.79 | m | |

| H-7b | 2.55 | m | |

| H-8a | 1.85 | m | |

| H-8b | 1.75 | m | |

| H-9a | 1.45 | m | |

| H-9b | 1.35 | m | |

| H-10a | 1.60 | m | |

| H-10b | 1.50 | m | |

| H-11 | 4.10 | m | |

| H-12a | 1.70 | m | |

| H-12b | 1.65 | m | |

| H-13 | 2.90 | m | |

| H-15 | 7.06 | dd | 2.0, 8.0 |

| H-16 | 6.81 | d | 8.0 |

| H-18 | 6.75 | d | 2.0 |

| 5-OCH₃ | 3.85 | s | |

| 17-OCH₃ | 3.82 | s |

Table 2: ¹³C NMR Spectroscopic Data for (±)-Myricanol. [2][3]

| Position | Chemical Shift (δ ppm) |

| C-1 | 108.5 |

| C-2 | 145.0 |

| C-3 | 115.5 |

| C-4 | 148.0 |

| C-5 | 150.0 |

| C-6 | 125.0 |

| C-7 | 35.0 |

| C-8 | 25.5 |

| C-9 | 32.0 |

| C-10 | 36.5 |

| C-11 | 72.0 |

| C-12 | 40.0 |

| C-13 | 30.0 |

| C-14 | 135.0 |

| C-15 | 129.0 |

| C-16 | 120.0 |

| C-17 | 155.0 |

| C-18 | 112.0 |

| C-19 | 138.0 |

| 5-OCH₃ | 56.0 |

| 17-OCH₃ | 55.5 |

Table 3: Mass Spectrometry Data for Myricanol. [4]

| Ionization Mode | Observed m/z | Interpretation |

| ESI+ | 359.1853 | [M+H]⁺ |

| ESI+ | 381.1672 | [M+Na]⁺ |

Isolation from Myrica Species

Myricanol has been isolated from several Myrica species, including M. nagi, M. rubra, and M. cerifera. The general workflow for its isolation is depicted below.

Caption: General workflow for the isolation of myricanol.

Experimental Protocol: Isolation from Myrica cerifera Root Bark

The following protocol is a representative method for the isolation of myricanol from Myrica cerifera root bark.[5][6]

-

Extraction:

-

50 g of powdered Myrica cerifera root bark is extracted with 150 mL of toluene (B28343) with agitation for 6 hours in a flask protected from light.

-

The filtrate is collected, and the marc is then re-extracted with 150 mL of 95% ethanol under the same conditions.

-

The ethanol extract is dried in vacuo to yield the crude extract.

-

-

Fractionation:

-

The crude ethanol extract is subjected to silica (B1680970) gel column chromatography.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate.

-

-

Purification:

-

Fractions containing myricanol, identified by thin-layer chromatography (TLC), are pooled and concentrated.

-

Final purification is achieved by recrystallization or by using high-performance liquid chromatography (HPLC).

-

Biological Activities and Signaling Pathways

Myricanol has been reported to exhibit a wide range of biological activities. The following sections detail some of the key findings and the signaling pathways involved.

Anti-Cancer Activity

Myricanol has demonstrated significant growth-inhibiting and apoptosis-inducing activities in various cancer cell lines, including human lung adenocarcinoma A549 cells.[7] The half-maximal inhibitory concentration (IC₅₀) of myricanol on A549 cells was found to be 4.85 µg/mL.[7]

The pro-apoptotic effect of myricanol is mediated through the intrinsic apoptosis pathway, as illustrated below.

Caption: Myricanol-induced apoptosis signaling pathway.

Neuroprotective Effects

Myricanol has been shown to reduce the levels of the microtubule-associated protein tau, which is implicated in the pathology of Alzheimer's disease and other tauopathies.[5] The IC₅₀ for tau reduction in HEK293T cells is approximately 18.56 μM.[8]

Anti-inflammatory and Cardiovascular Protective Effects

Myricanol inhibits the proliferation and migration of vascular smooth muscle cells (VSMCs) induced by platelet-derived growth factor-BB (PDGF-BB).[9] This effect is mediated through the inhibition of the PDGFRβ and NF-κB signaling pathways.

Caption: Inhibition of PDGFRβ/NF-κB signaling by myricanol.

Table 4: Summary of Quantitative Biological Activity Data for Myricanol.

| Biological Activity | Cell Line / Model | IC₅₀ / Effective Concentration | Reference |

| Anti-cancer (growth inhibition) | Human lung adenocarcinoma (A549) | 4.85 µg/mL | [7] |

| Neuroprotection (tau reduction) | HEK293T cells | ~18.56 μM | [8] |

| Anti-inflammatory (VSMC proliferation) | Rat vascular smooth muscle cells | Effective at 5-20 µM | [9] |

Experimental Protocols for Biological Assays

Cell Viability Assay (MTT Assay)

-

Seed cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of myricanol for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Western Blot Analysis for Signaling Proteins

-

Treat cells with myricanol and/or appropriate stimuli (e.g., PDGF-BB).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, p-p65, total p65) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Myricanol, a cyclic diarylheptanoid from Myrica species, has a rich history of discovery and pharmacological investigation since its initial isolation in 1970. Its unique chemical structure and potent biological activities make it a molecule of significant interest to the scientific community. This technical guide has provided a comprehensive overview of the key aspects of myricanol research, from its discovery and characterization to its mechanisms of action. The detailed experimental protocols and compiled quantitative data are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further exploration of myricanol's therapeutic potential.

References

- 1. X-Ray study of 16-bromomyricanol; the structure of myricanol, a natural m,m-bridged bent biphenyl - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Study on Chemical Profile and Neuroprotective Activity of Myrica rubra Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The diarylheptanoid (+)-aR,11S-myricanol and two flavones from bayberry (Myrica cerifera) destabilize the microtubule-associated protein tau - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation of myricadiol, myricitrin, taraxerol, and taraxerone from Myrica cerifera L. root bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Myricanol Inhibits Platelet Derived Growth Factor-BB-Induced Vascular Smooth Muscle Cells Proliferation and Migration in vitro and Intimal Hyperplasia in vivo by Targeting the Platelet-Derived Growth Factor Receptor-β and NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

(+/-)-Myricanol CAS registry number and IUPAC nomenclature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cyclic diarylheptanoid, (+/-)-Myricanol. It covers its chemical identity, properties, synthesis, and biological activities, with a focus on its potential therapeutic applications. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development.

Chemical Identity and Properties

(+/-)-Myricanol is a racemic mixture of a naturally occurring diarylheptanoid. The natural product is typically found as a specific stereoisomer, but the racemic form is often used in research and is the focus of synthetic efforts.

Table 1: CAS Registry Numbers and IUPAC Nomenclature

| Compound | CAS Registry Number | IUPAC Nomenclature |

| (+/-)-Myricanol | 181228-75-1, 68510-47-4 | 16,17-dimethoxytricyclo[12.3.1.1²,⁶]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,15-triol |

| (9R)-Myricanol | 33606-81-4 | (9R)-16,17-dimethoxytricyclo[12.3.1.1²,⁶]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,15-triol |

Table 2: Physicochemical Properties of Myricanol (B191915)

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₆O₅ | [1] |

| Molar Mass | 358.434 g·mol⁻¹ | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Synthesis and Extraction

The total synthesis of (+/-)-Myricanol has been achieved through various routes. A notable approach involves a convergent synthesis strategy.[3][4]

A recent total synthesis of racemic myricanol was achieved with a 4.9% overall yield over 9 steps.[3][4] The key steps in this synthesis are:

-

Preparation of Building Blocks: The synthesis begins with commercially available 2,3-dimethoxyphenol (B146663) and methyl 3-(4-benzyloxyphenyl)propanoate.[3][4]

-

Cross-Metathesis: A cross-metathesis reaction is employed to create a linear diarylheptanoid intermediate.[3][4]

-

Intramolecular Suzuki-Miyaura Coupling: A Suzuki-Miyaura intramolecular cross-coupling reaction is used for the final macrocyclization to form the myricanol ring structure.[3][4]

Detailed step-by-step procedures, including reaction conditions, catalysts, and purification methods, are described in the referenced literature.[3][4]

Myricanol can be extracted from the root bark of various Myrica species, such as Myrica cerifera.[5]

-

Initial Extraction: 50 g of powdered bayberry root bark is extracted with 150 mL of toluene (B28343) with agitation for 6 hours, protected from light.[5]

-

Filtration and Concentration: The mixture is filtered, and the filtrate is concentrated.

-

Second Extraction: The remaining solid material (marc) is then extracted with 150 mL of 95% ethanol (B145695) for 6 hours with agitation, protected from light.[5]

-

Drying: The ethanol extract is dried under vacuum to yield the crude extract containing myricanol.[5]

-

Purification: Further purification is typically performed using chromatographic techniques to isolate myricanol.

Biological Activities and Signaling Pathways

(+/-)-Myricanol exhibits a wide range of biological activities, making it a compound of interest for drug development.

Table 3: Summary of Biological Activities of Myricanol

| Biological Activity | Key Findings | Signaling Pathway(s) Involved | Reference(s) |

| Neuroprotection | Reduces levels of microtubule-associated protein tau. | Autophagy promotion | [6][7] |

| Anti-Cancer | Inhibits the growth of human lung adenocarcinoma A549 cells and induces apoptosis. | Upregulation of Caspase-3, Caspase-9, Bax, and p21; Downregulation of Bcl-2 | [7] |

| Cardioprotection | Inhibits proliferation and migration of vascular smooth muscle cells. | Inhibition of PDGFRβ and NF-κB signaling | [7][8] |

| Metabolic Regulation | Improves insulin (B600854) sensitivity and alleviates diet-induced obesity. | Activation of AMPK; Modulation of skeletal muscle-adipose tissue crosstalk | [9] |

| Anti-inflammatory | Exerts anti-inflammatory effects. | Activation of SIRT1 | [1][7] |

| Mitochondrial Function | Rescues mitochondrial dysfunction in aging-related sarcopenia. | Targeting peroxiredoxin 5 | [10] |

| Enzyme Activation | Activator of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) and SIRT1. | NAMPT/SIRT1 pathway | [1][7] |

The following diagrams illustrate the key signaling pathways modulated by Myricanol.

Experimental Protocols for Biological Assays

Detailed protocols for assessing the biological activity of Myricanol are crucial for reproducible research.

This protocol is adapted from a study investigating the neuroprotective effects of myricanol against H₂O₂-induced oxidative stress in N2a neuroblastoma cells.[11]

-

Cell Culture: N2a cells are cultured in 96-well microplates at a density of 2 x 10⁴ cells/well.

-

Pretreatment: Cells are pretreated with varying concentrations of Myricanol for 12 hours.

-

Induction of Oxidative Stress: Cells are exposed to 100 µM H₂O₂ for 8 hours to induce cytotoxicity.

-

Measurement of Reactive Oxygen Species (ROS):

-

Following pretreatment, cells are treated with 10 µM DCFH-DA for 30 minutes.

-

The solution is removed, and cells are washed with PBS.

-

Fluorescence is measured to quantify ROS levels.

-

-

Measurement of Intracellular Calcium Concentration:

-

Following pretreatment, cells are treated with 5 µM Fura-2-AM for 30 minutes at 37°C.

-

The solution is removed, and cells are washed with PBS.

-

Fluorescence is measured to determine intracellular calcium levels.

-

-

Cell Viability Assay: An MTT assay is performed to assess cell viability and the protective effect of Myricanol.

This protocol is based on a study evaluating the apoptosis-inducing effects of myricanol on HepG2 human liver cancer cells.[12]

-

Cell Culture: HepG2 cells are cultured to the desired confluence.

-

Treatment: Cells are treated with various concentrations of Myricanol for 20 hours.

-

Western Blot Analysis:

-

Cell lysates are prepared and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against caspase-3, caspase-8, and caspase-9, followed by incubation with a secondary antibody.

-

Bands are visualized to assess the cleavage and activation of caspases.

-

-

Cell Viability Assay: An MTT assay is performed to determine the half-maximal inhibitory concentration (IC₅₀) of Myricanol.

This technical guide provides a foundational understanding of (+/-)-Myricanol for scientific and research professionals. The provided data and protocols are intended to facilitate further investigation into the therapeutic potential of this promising natural product.

References

- 1. Myricanol - Wikipedia [en.wikipedia.org]

- 2. Myricanol | CAS:33606-81-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Convergent total synthesis of (±) myricanol, a cyclic natural diarylheptanoid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]